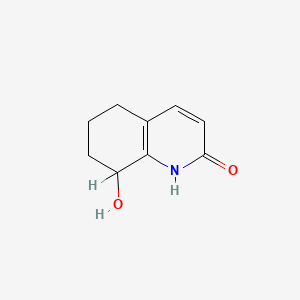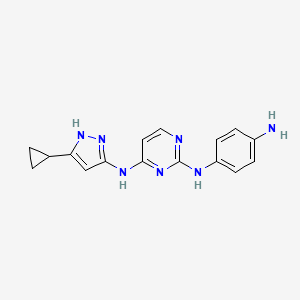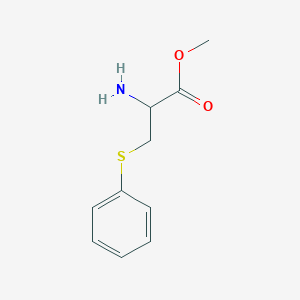
Methyl s-phenylcysteinate
Descripción general
Descripción
Methyl s-phenylcysteinate: is an organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of a phenyl group attached to the sulfur atom of cysteine, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Method: One efficient method for preparing optically active S-phenyl-L-cysteine involves a chemoenzymatic approach using tryptophan synthase.
Copper-Mediated Reaction: Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine.
Industrial Production Methods: Industrial production methods for Methyl s-phenylcysteinate are not extensively documented, but the chemoenzymatic method mentioned above can be scaled up for industrial applications due to its high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can also participate in reduction reactions, although specific conditions and reagents for these reactions are less documented.
Substitution: Substitution reactions involving the phenyl group or the methyl ester group can occur under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets can facilitate oxidation reactions under ambient conditions.
Substitution: Typical reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products:
Oxidation Products: Quaternary ammonium cations.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Antioxidant Studies: Methyl s-phenylcysteinate and its derivatives have been studied for their antioxidant properties, particularly in combination with inorganic clusters for food applications.
Biology and Medicine:
Protease Inhibition:
Industry:
Mecanismo De Acción
The mechanism of action of Methyl s-phenylcysteinate involves its interaction with specific molecular targets and pathways. For instance, it can act as a protease inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent proteolytic activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative reactions .
Comparación Con Compuestos Similares
S-Methylcysteine: Another cysteine derivative with similar antioxidant properties.
S-Phenyl-L-cysteine: A closely related compound with similar synthetic routes and applications.
Uniqueness: Methyl s-phenylcysteinate is unique due to its combination of a phenyl group and a methyl ester functional group, which imparts distinct chemical properties and reactivity compared to other cysteine derivatives
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
methyl 2-amino-3-phenylsulfanylpropanoate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)9(11)7-14-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 |
Clave InChI |
RRKUHJHHNWZTDB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CSC1=CC=CC=C1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
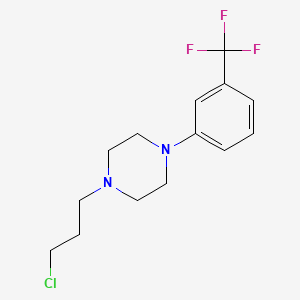

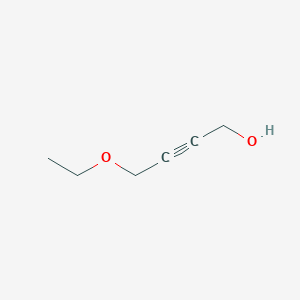
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8701075.png)
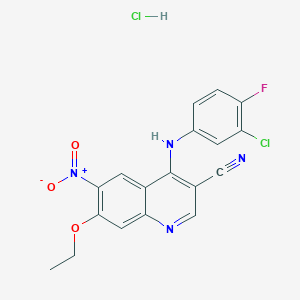
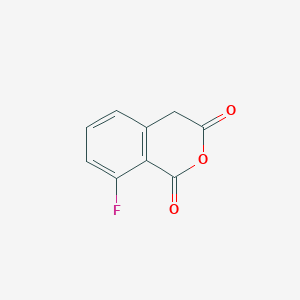
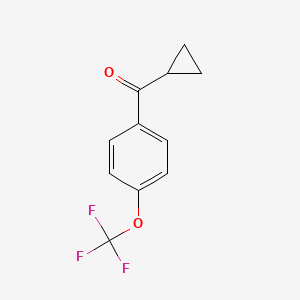
![4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}aniline](/img/structure/B8701087.png)
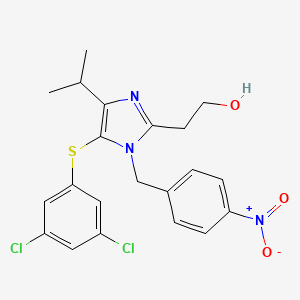
![Ethyl 6-(furan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8701101.png)
![4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride](/img/structure/B8701111.png)
